molecular formula C22H21ClN4O4 B12172765 1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide

1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12172765
M. Wt: 440.9 g/mol
InChI Key: HJULPMYCVCJPPK-UHFFFAOYSA-N
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Description

1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorine and Methoxy Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Coupling with Piperidine-4-carboxamide: The final step involves coupling the quinazolinone intermediate with piperidine-4-carboxamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacologically active moieties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and piperidine moieties. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide, known for their pharmacological properties.

Uniqueness

1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is unique due to the combination of its quinazolinone and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

1-[3-(3-chloro-4-methoxyphenyl)-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21ClN4O4/c1-31-19-5-3-15(11-17(19)23)27-12-25-18-10-14(2-4-16(18)22(27)30)21(29)26-8-6-13(7-9-26)20(24)28/h2-5,10-13H,6-9H2,1H3,(H2,24,28)

InChI Key

HJULPMYCVCJPPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)Cl

Origin of Product

United States

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